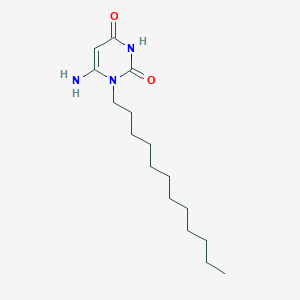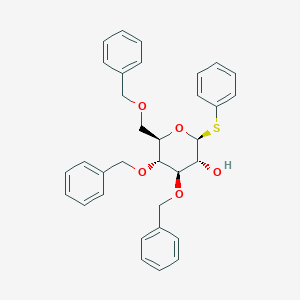![molecular formula C7H6N4O3S B170135 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol CAS No. 176637-92-6](/img/structure/B170135.png)
6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is a pyrimidine derivative that possesses unique properties that make it a valuable tool for researchers.
Mécanisme D'action
The mechanism of action of 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of specific enzymes and proteins. For example, it has been shown to inhibit the activity of DNA polymerase and topoisomerase II, which are essential for DNA replication and repair. It has also been shown to inhibit the activity of the proteasome, which is involved in protein degradation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol depend on the specific application and concentration used. In general, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various disease models. Additionally, 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol in lab experiments is its versatility. This compound can be used in a variety of applications, including enzyme assays, protein-protein interaction studies, and disease models. Additionally, it has been shown to have low toxicity in animal models, making it a safe tool for research. However, one limitation of using 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol is its moderate yield and purity. This can make it challenging to obtain large quantities of the compound for experiments.
Orientations Futures
There are several future directions for research on 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol. One direction is to further investigate its potential applications in the treatment of neurodegenerative disorders. Another direction is to explore its use as a tool for studying protein-protein interactions and enzyme activity. Additionally, future research could focus on improving the yield and purity of the compound to make it more accessible for research. Finally, more studies are needed to fully understand the mechanism of action of 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol and its potential applications in various disease models.
Conclusion:
In conclusion, 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol is a valuable tool for scientific research due to its unique properties and potential applications in various domains. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various disease models.
Méthodes De Synthèse
The synthesis of 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol involves the reaction of 2,4-diamino-6-methylpyrimidine with sulfur dioxide and oxygen. This reaction is catalyzed by a copper salt and results in the formation of the desired compound. The yield of this reaction is moderate, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol has been extensively studied for its potential applications in various domains of scientific research. This compound has been found to possess antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol has been used as a probe to study enzyme activity and protein-protein interactions.
Propriétés
Numéro CAS |
176637-92-6 |
|---|---|
Nom du produit |
6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol |
Formule moléculaire |
C7H6N4O3S |
Poids moléculaire |
226.22 g/mol |
Nom IUPAC |
2-methylsulfonyl-7H-pyrimido[5,4-d]pyrimidin-8-one |
InChI |
InChI=1S/C7H6N4O3S/c1-15(13,14)7-8-2-4-5(11-7)6(12)10-3-9-4/h2-3H,1H3,(H,9,10,12) |
Clé InChI |
PWJLRKPNPQTZCV-UHFFFAOYSA-N |
SMILES isomérique |
CS(=O)(=O)C1=NC=C2C(=N1)C(=O)N=CN2 |
SMILES |
CS(=O)(=O)C1=NC=C2C(=N1)C(=O)NC=N2 |
SMILES canonique |
CS(=O)(=O)C1=NC=C2C(=N1)C(=O)N=CN2 |
Synonymes |
6-(Methylsulfonyl)pyriMido[5,4-d]pyriMidin-4-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






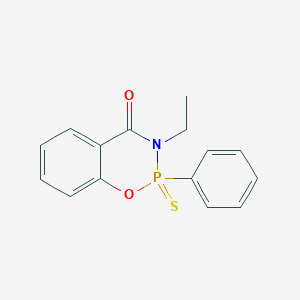
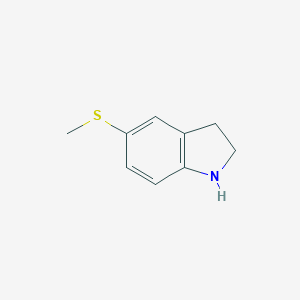
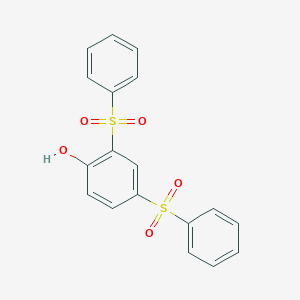
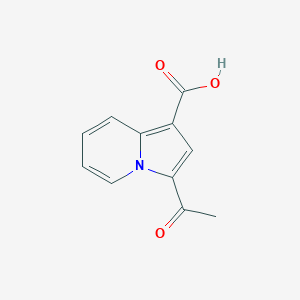

![4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine](/img/structure/B170081.png)
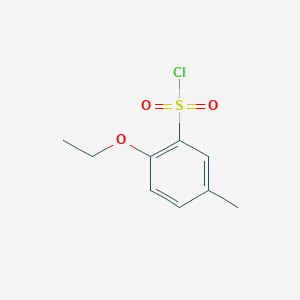
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170084.png)

